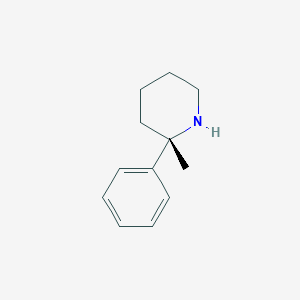![molecular formula C15H16F3NO3 B2965953 N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide CAS No. 2411268-77-2](/img/structure/B2965953.png)
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, also known as TFMOX, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. TFMOX has been found to have various biochemical and physiological effects and has been used in several lab experiments.
Mécanisme D'action
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with certain proteins, including the voltage-gated potassium channel Kv1.5. The mechanism of action of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide is believed to involve the formation of covalent adducts with the target proteins or enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system. N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has also been shown to interact with the voltage-gated potassium channel Kv1.5, which plays a role in regulating the heart's electrical activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized using various methods. It is also a stable compound that can be stored for long periods without degradation. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have non-specific effects on certain enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide in scientific research. One direction is the development of new synthetic methods for the production of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, which could increase its availability for use in experiments. Another direction is the investigation of the effects of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide on other enzymes and proteins, which could lead to the discovery of new biological pathways and targets. Finally, the development of new derivatives of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide with improved specificity and potency could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with 3-hydroxytetrahydrofuran in the presence of a catalyst such as BF3.Et2O. Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalyl chloride and then with ammonia to obtain N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide.
Applications De Recherche Scientifique
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a starting material for the synthesis of biologically active compounds. It has also been used as a tool to study the mechanism of action of various enzymes and to investigate the role of certain proteins in biological processes.
Propriétés
IUPAC Name |
N-[3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-3-1-10(2-4-11)7-14(5-6-21-9-14)19-13(20)12-8-22-12/h1-4,12H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMHBDGBMXDCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
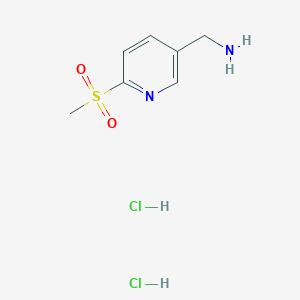
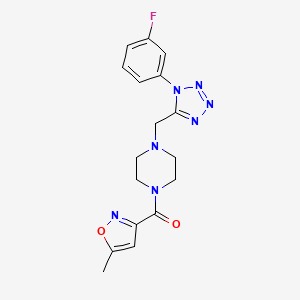
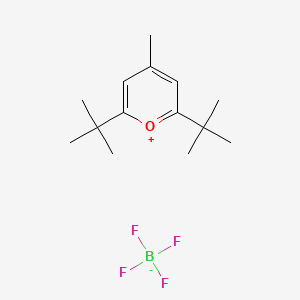
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
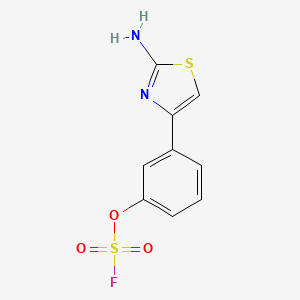

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

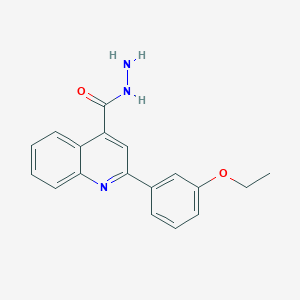
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
